molecular formula C19H22FN5O3 B2691991 7-(4-fluorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 577964-39-7

7-(4-fluorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2691991
CAS RN: 577964-39-7
M. Wt: 387.415
InChI Key: OIUIFKNWBXFINT-UHFFFAOYSA-N
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Description

This compound is a purine derivative, which is a type of nitrogen-containing heterocyclic compound. Purines are fundamental components of nucleic acids like DNA and RNA and are involved in many biological processes .


Molecular Structure Analysis

The molecular structure of this compound includes a purine ring, which is a bicyclic aromatic ring consisting of one six-membered ring with two nitrogen atoms and one five-membered ring with two additional nitrogen atoms . It also has a morpholine ring, a six-membered ring with one oxygen and one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For instance, the morpholine ring could potentially undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Crystal Structure and Molecular Geometry

  • Studies on compounds like 8-Amino-7-(4-morpholinobutyl)theophylline have detailed their crystal structure and molecular geometry. These molecules typically exhibit a planar purine fused-ring system and conformations influenced by intramolecular hydrogen bonding, which could be crucial for understanding their interactions in biological systems (Karczmarzyk & Pawłowski, 1997).

Biological Activity and Drug Design

  • A study on pyrimidine derivatives linked with morpholinophenyl units, similar in structure to the compound , has shown significant larvicidal activity against certain larvae. This suggests potential applications in pest control and related fields (Gorle et al., 2016).
  • Research on benzyltetrahydropyrazinopurinediones, which share structural similarities, has identified compounds with potential as multitarget drugs for neurodegenerative diseases. This indicates possible applications in developing treatments for such conditions (Brunschweiger et al., 2014).

Synthesis and Chemical Properties

  • Investigations into the synthesis and crystal structure analysis of related compounds, like 2-(4-Fluorobenzyl)-6-(4-Methoxyphenyl)Imidazo[2,1-B][1,3,4]Thiadiazole, have provided insights into their chemical properties and potential applications in various fields, including materials science and pharmaceutical chemistry (Banu et al., 2013).

Molecular Docking and Drug Development

  • Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a linezolid intermediate, have been synthesized with promising antimicrobial activity. Molecular docking studies support their potential as therapeutic agents (Janakiramudu et al., 2017).

Future Directions

The study of novel purine derivatives is a vibrant area of research, given their wide range of biological activities. Future research could involve studying the biological activity of this compound, determining its mechanism of action, and optimizing its properties for potential therapeutic applications .

properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O3/c1-22-17-16(18(26)23(2)19(22)27)25(11-13-3-5-14(20)6-4-13)15(21-17)12-24-7-9-28-10-8-24/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUIFKNWBXFINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione

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